4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide
Description
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including cycloaddition and nucleophilic substitution. This compound is particularly interesting due to its unique structure, which includes both azido and nitro functional groups, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O5/c1-19(9-10-5-3-2-4-6-10)15(22)14-12(20(23)24)7-11(17-18-16)8-13(14)21(25)26/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWNFOVKQHCIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide typically involves the following steps:
Nitration: The starting material, benzamide, is nitrated to introduce nitro groups at the 2 and 6 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Azidation: The nitrated benzamide is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group at the 4 position.
N-benzylation and N-methylation: The final step involves the introduction of benzyl and methyl groups to the nitrogen atom of the amide. This can be achieved using benzyl chloride and methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
While the above synthetic route is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable methods. These could include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide undergoes several types of chemical reactions, including:
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Nucleophilic Substitution: The nitro groups can be displaced by nucleophiles under suitable conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used to facilitate the cycloaddition reactions.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide can be used.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of nitro groups.
Major Products
Cycloaddition: Formation of triazoles.
Nucleophilic Substitution: Substituted benzamides.
Reduction: Amino derivatives of benzamide.
Scientific Research Applications
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocycles.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide involves its high reactivity due to the presence of azido and nitro groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the nitro groups can participate in various redox reactions. These properties make it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-azido-2-nitrobenzamide
- 4-azido-3-nitrobenzamide
- 4-azido-2,6-dinitrobenzoic acid
Uniqueness
4-azido-N-benzyl-N-methyl-2,6-dinitrobenzamide is unique due to the presence of both benzyl and methyl groups on the nitrogen atom of the amide, which can influence its reactivity and solubility. Additionally, the combination of azido and nitro groups provides a versatile platform for various chemical transformations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
